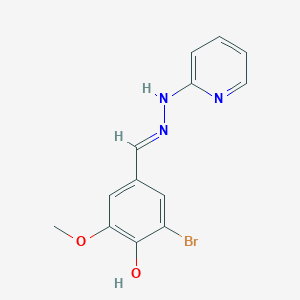![molecular formula C18H18N2O2 B6055837 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase that is primarily expressed in hematopoietic cells and plays a crucial role in the signaling pathways of cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for the prevention of organ transplant rejection.
Mecanismo De Acción
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling and the reduction of inflammation.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to have a selective and potent inhibitory effect on JAK3, with minimal effects on other JAK family members. This specificity is important in minimizing off-target effects and reducing toxicity. N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has also been shown to have a long half-life and good oral bioavailability, making it a promising candidate for oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several advantages for laboratory experiments, including its specificity for JAK3, its potency, and its oral bioavailability. However, its limitations include its high cost and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide. These include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, as well as in cancer. Additionally, further studies on the mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide and its effects on immune cell function may provide insights into the development of new immunomodulatory therapies.
Métodos De Síntesis
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide involves several steps, including the reaction of 2-methyl-3-nitrobenzoic acid with cyclopropylamine to form N-(2-methyl-3-nitrobenzoyl)cyclopropanecarboxamide. This compound is then reduced to N-(2-methyl-3-aminobenzoyl)cyclopropanecarboxamide, which is subsequently reacted with 3-chloro-N-(2-cyano-3-methylphenyl)benzamide to form N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide.
Aplicaciones Científicas De Investigación
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and preventing organ transplant rejection in animal models. In clinical trials, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has demonstrated significant efficacy in the treatment of rheumatoid arthritis and psoriasis, and has been approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWRKYCZWYIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[4-(methylthio)benzyl]piperidine](/img/structure/B6055763.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B6055767.png)
![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6055778.png)
![ethyl 3-(4-fluorobenzyl)-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6055785.png)

![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
methanone](/img/structure/B6055807.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)


![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6055854.png)